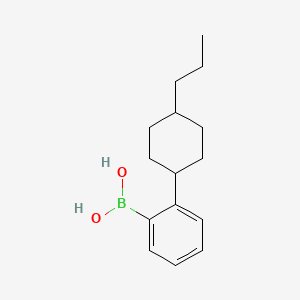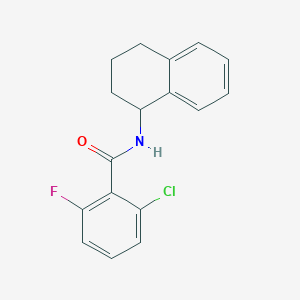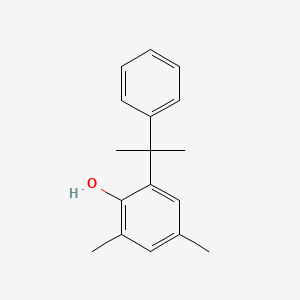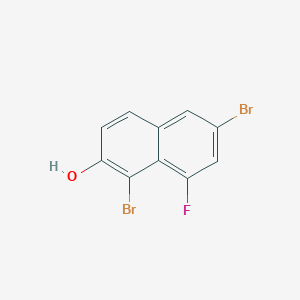
4-(Propylcyclohexane)phenylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylcyclohexane)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a propylcyclohexane group attached to a phenyl ring, which is further bonded to a boronic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcyclohexane)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Propylcyclohexane)phenylboronicacid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Propylcyclohexane)phenylboronicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Propylcyclohexane)phenylboronicacid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, including catalysis and molecular recognition .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the propylcyclohexane group, making it less hydrophobic and less sterically hindered.
4-Propylphenylboronic Acid: Similar structure but without the cyclohexane ring, leading to different reactivity and solubility properties.
Uniqueness: 4-(Propylcyclohexane)phenylboronicacid is unique due to its combined structural features of a propylcyclohexane group and a boronic acid group attached to a phenyl ring. This combination imparts specific steric and electronic properties, making it particularly useful in selective chemical reactions and applications where both hydrophobicity and reactivity are required .
Propiedades
Número CAS |
1315335-67-1 |
|---|---|
Fórmula molecular |
C15H23BO2 |
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
[2-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h3-4,6-7,12-13,17-18H,2,5,8-11H2,1H3 |
Clave InChI |
QEYYGOMUSLDSJM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2CCC(CC2)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)

![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)



![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)

